Sodium 4-Amino-1,5-naphthalenedisulfonate
Overview
Description
Sodium 4-Amino-1,5-naphthalenedisulfonate is a useful research compound. Its molecular formula is C10H8NNaO6S2 and its molecular weight is 325.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It has been used as a reactant to synthesize scandium complexes, which are applicable as artificial receptors in the removal of amphoteric α−amino acids from aqueous solutions .
Biochemical Pathways
The compound’s role in the synthesis of scandium complexes suggests it may influence pathways related to amino acid metabolism .
Result of Action
Its use in the synthesis of scandium complexes suggests it may have a role in the removal of certain amino acids from solutions .
Biochemical Analysis
Biochemical Properties
The role of Sodium 4-Amino-1,5-naphthalenedisulfonate in biochemical reactions is not well-documented in the literature. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present .
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well characterized .
Transport and Distribution
It is possible that this compound could interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications could direct this compound to specific compartments or organelles .
Disclaimer: The information provided here is based on the current understanding and available literature on this compound. It is intended for informational purposes only and should not be used as a substitute for professional medical advice, diagnosis, or treatment .
Properties
IUPAC Name |
sodium;8-amino-5-sulfonaphthalene-1-sulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2.Na/c11-7-4-5-8(18(12,13)14)6-2-1-3-9(10(6)7)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWVZFYIERZJSU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])N)S(=O)(=O)O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.